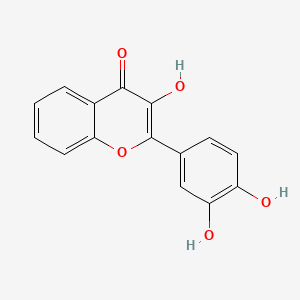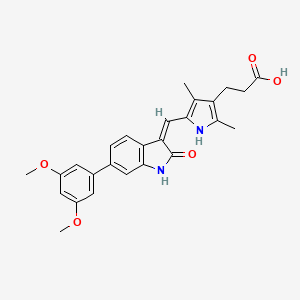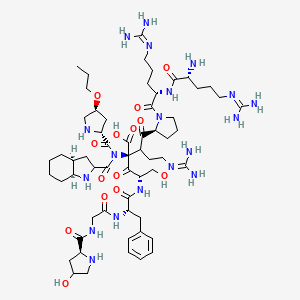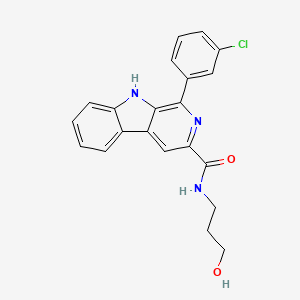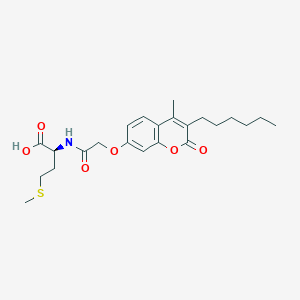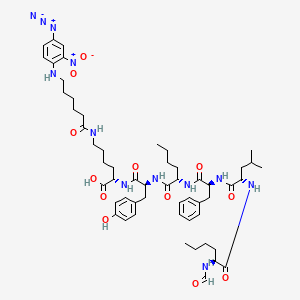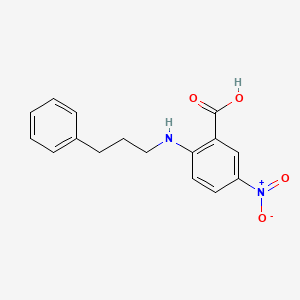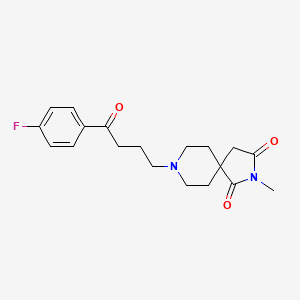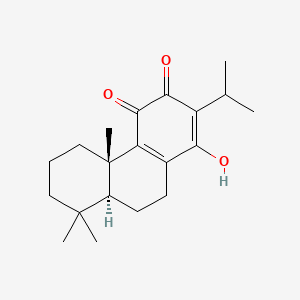
NPS 2390
描述
NPS 2390 是一种喹喔啉衍生物,作为 I 类代谢型谷氨酸受体(mGluR1 和 mGluR5)的非竞争性拮抗剂。 它因其对这些受体的强效和选择性抑制作用而被广泛应用于科学研究 .
科学研究应用
NPS 2390 具有广泛的科学研究应用:
化学: 它被用作研究代谢型谷氨酸受体结构-活性关系的工具。
生物学: this compound 用于研究中了解 mGluR1 和 mGluR5 在各种生物过程中的作用,包括突触传递和可塑性。
医学: 该化合物正在研究其在治疗癫痫、疼痛和中风等神经系统疾病方面的潜在治疗应用。
作用机制
NPS 2390 通过与 mGluR1 和 mGluR5 受体上与谷氨酸结合位点不同的位点结合而发挥其作用。这种非竞争性拮抗作用阻止了谷氨酸对这些受体的激活,从而抑制下游信号通路。 This compound 的分子靶标包括钙敏感受体以及参与突触传递和可塑性的相关信号通路 .
准备方法
NPS 2390 是通过一系列涉及喹喔啉-2-羧酸和金刚烷-1-胺的化学反应合成的反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂和催化剂来促进反应 .
化学反应分析
NPS 2390 会发生各种化学反应,包括:
氧化: 喹喔啉环可以在特定条件下被氧化,导致形成喹喔啉 N-氧化物。
还原: 喹喔啉环的还原可以得到二氢喹喔啉。
取代: 该化合物可以进行取代反应,其中喹喔啉环上的官能团被其他基团取代。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂。 形成的主要产物取决于所用反应条件和试剂 .
相似化合物的比较
NPS 2390 在其作为 mGluR1 和 mGluR5 的非竞争性拮抗剂的高选择性和效力方面是独一无二的。类似的化合物包括:
AIDA: 另一种 mGluR 拮抗剂,具有不同的选择性和效力特征。
MPEP: 一种选择性 mGluR5 拮抗剂,具有不同的药理特性。
CPCCOEt: 一种选择性 mGluR1 拮抗剂,具有不同的作用机制。
属性
IUPAC Name |
N-(1-adamantyl)quinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c23-18(17-11-20-15-3-1-2-4-16(15)21-17)22-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,11-14H,5-10H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFVOZCCAXQXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=CC=CC=C5N=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427729 | |
| Record name | NPS 2390 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226878-01-9 | |
| Record name | NPS 2390 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone](/img/structure/B1679991.png)
